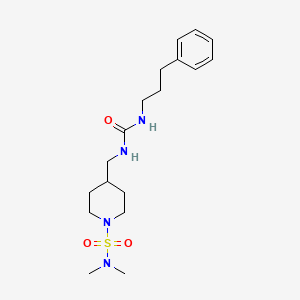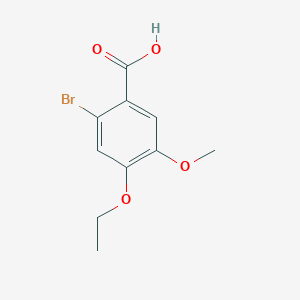![molecular formula C15H17N3O5S B2373960 ethyl 4-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899749-48-5](/img/structure/B2373960.png)
ethyl 4-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a furan ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of ethyl 4-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process involving several key reactions. One common method involves the use of a Biginelli reaction, which is a one-pot multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst . The reaction conditions typically involve heating the mixture under reflux in a suitable solvent, such as ethanol or acetic acid, for several hours. The resulting product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the furan or pyrimidine rings, leading to the formation of various substituted derivatives. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule.
Medicine: Due to its biological activities, this compound is being investigated as a potential therapeutic agent. It is being studied for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
- Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share similar core structures but differ in their functional groups and substituents, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-3-22-14(20)12-9(2)17-15(21)18-13(12)24-8-11(19)16-7-10-5-4-6-23-10/h4-6H,3,7-8H2,1-2H3,(H,16,19)(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUUCAZDRCGSDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCC2=CC=CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2373878.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373880.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2373882.png)
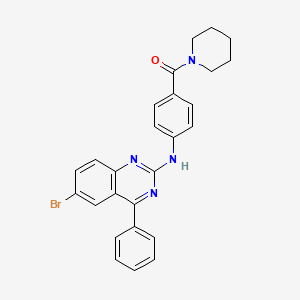
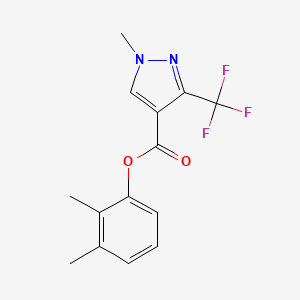
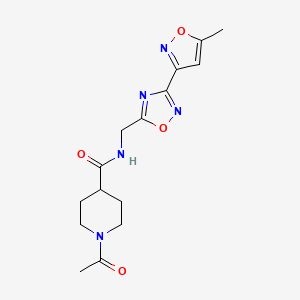
![6-[4-(benzenesulfonyl)piperazin-1-yl]-N,1-dimethyl-3,5-dinitro-1,4-dihydropyridin-2-amine](/img/structure/B2373892.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2373893.png)
![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)
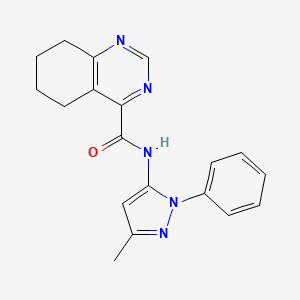
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373897.png)
